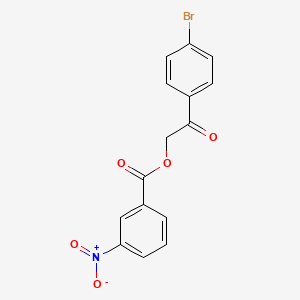
2-(4-bromophenyl)-2-oxoethyl 3-nitrobenzoate
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bromophenyl and nitrobenzoate groups are likely to be aromatic, contributing to the stability of the molecule. The oxoethyl group could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The bromine atom in the bromophenyl group is a good leaving group, suggesting that this compound could undergo nucleophilic substitution reactions. The nitro group is electron-withdrawing, which could make the benzoate portion of the molecule susceptible to electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the nitro group could make the compound more polar, affecting its solubility in different solvents .Aplicaciones Científicas De Investigación
Molecular Structure and Computational Analysis
- FT-IR and Molecular Structure Studies: The compound's molecular structure has been examined through FT-IR spectrum analysis, X-ray diffraction studies, and various theoretical methods, including density functional theory (DFT). These studies have been crucial in understanding the vibrational frequencies, geometrical parameters, and the charge transfer within the molecule (Diwaker et al., 2015).
Spectroscopic Characterization
- Spectroscopic Techniques: Experimental and theoretical spectroscopic techniques, including FTIR, NMR, and electronic and band gap studies, have been applied to characterize the compound. These methods are essential for understanding its chemical properties and potential applications (Diwaker et al., 2015).
Chemical Synthesis
- Synthesis Methods: Detailed synthesis methods involving reactions with various chemicals and conditions have been documented. These procedures are significant for producing the compound in a laboratory setting and exploring its potential applications in various fields (Diwaker et al., 2015).
Potential Biomedical Applications
- Docking Studies for Biomedical Applications: The compound has been explored for potential biomedical applications, specifically in the regulation of inflammatory diseases. Docking studies have been conducted to assess its effectiveness and potential as a therapeutic agent (Y. E. Ryzhkova et al., 2020).
Crystal Engineering and Supramolecular Motifs
- Crystal Engineering: The compound has been studied in the context of crystal engineering, where its structure has been manipulated to explore new types of bendable crystals. This research is valuable for developing materials with specific mechanical properties (Subhankar Saha & G. Desiraju, 2017)
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 3-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO5/c16-12-6-4-10(5-7-12)14(18)9-22-15(19)11-2-1-3-13(8-11)17(20)21/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDBUQYYGLVAFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OCC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50323317 | |
| Record name | ST50779519 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50323317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Bromophenyl)-2-oxoethyl] 3-nitrobenzoate | |
CAS RN |
7471-29-6 | |
| Record name | NSC403574 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403574 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ST50779519 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50323317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(benzylamino)-2-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]nicotinonitrile](/img/structure/B3838594.png)
![tetrabutyl [(butoxyphosphoryl)bis(methylene)]bis(phosphonate)](/img/structure/B3838617.png)
![N-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanamine](/img/structure/B3838619.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(2-chloro-6-methoxy-3-quinolinyl)acrylonitrile](/img/structure/B3838628.png)
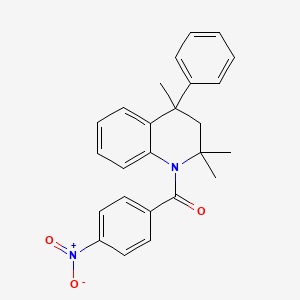
![5-(9,11-dioxo-8,10,11,12-tetrahydro-9H-benzo[5,6]chromeno[2,3-d]pyrimidin-12-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3838642.png)
![2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-ethoxyphenyl)acrylonitrile](/img/structure/B3838647.png)
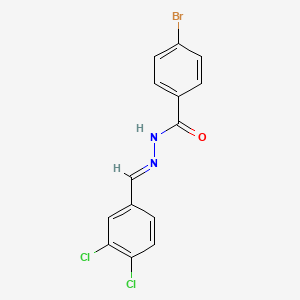
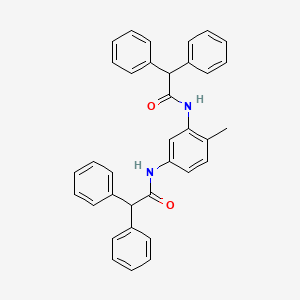
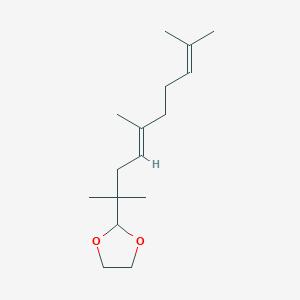
![(3R)-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-pyrrolidinol](/img/structure/B3838670.png)

![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(2-ethoxyphenyl)acrylonitrile](/img/structure/B3838699.png)
![N'-[4-(dipropylamino)benzylidene]isonicotinohydrazide](/img/structure/B3838709.png)